Cas no 690632-18-9 (4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline)

4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline structure
690632-18-9 structure
Nome del prodotto:4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
Numero CAS:690632-18-9
MF:C9H10N4
MW:174.20250082016
MDL:MFCD06200885
CID:501755
PubChem ID:2794785

4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
    • [4-(4-Methyl-4H-1,2,4-triazol-3-yl)phenyl]amine
    • 4-(4-methyl-1,2,4-triazol-3-yl)aniline
    • Benzenamine,4-(4-methyl-4H-1,2,4-triazol-3-yl)-
    • 4-(4-methyl-1,2,4-triazol-3-yl)phenylamine
    • 4-(4-methyl-4H-[1,2,4]triazol-3-yl)-phenylamine
    • 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline(SALTDATA: FREE)
    • AC1MDRW5
    • AG-G-68359
    • ST057330
    • SureCN62239
    • TimTec1_004161
    • MFCD06200885
    • HMS1545N03
    • Benzenamine, 4-(4-methyl-4H-1,2,4-triazol-3-yl)-
    • EN300-36386
    • AKOS003375495
    • 690632-18-9
    • AT12464
    • FT-0644847
    • SCHEMBL62239
    • AS-67404
    • DTXSID90383410
    • Z362840694
    • CS-0247308
    • 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, AldrichCPR
    • ALBB-025614
    • DB-004294
    • STK803105
    • MDL: MFCD06200885
    • Inchi: InChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3
    • Chiave InChI: FUZWWFVYRMIXMT-UHFFFAOYSA-N
    • Sorrisi: CN1C=NN=C1C2=CC=C(C=C2)N

Proprietà calcolate

  • Massa esatta: 174.0907
  • Massa monoisotopica: 174.090546336g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 165
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.4
  • Superficie polare topologica: 56.7Ų

Proprietà sperimentali

  • Densità: 1.27
  • Punto di ebollizione: 394.3°C at 760 mmHg
  • Punto di infiammabilità: 192.3°C
  • Indice di rifrazione: 1.665
  • PSA: 56.73
  • LogP: 1.64550

4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Harmful
  • Codice categoria di pericolo: 25
  • Istruzioni di sicurezza: 45
  • Identificazione dei materiali pericolosi: T

4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-36386-10.0g
4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
690632-18-9 95.0%
10.0g
$976.0 2025-02-20
Enamine
EN300-36386-1.0g
4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
690632-18-9 95.0%
1.0g
$138.0 2025-02-20
Enamine
EN300-36386-5.0g
4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
690632-18-9 95.0%
5.0g
$510.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4606-5G
4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
690632-18-9 95%
5g
¥ 3,755.00 2023-03-15
TRC
M643075-1g
4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
690632-18-9
1g
$ 295.00 2022-06-03
Enamine
EN300-36386-0.5g
4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
690632-18-9 95.0%
0.5g
$107.0 2025-02-20
TRC
M643075-100mg
4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
690632-18-9
100mg
$ 50.00 2022-06-03
abcr
AB218557-1g
4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline, 95%; .
690632-18-9 95%
1g
€317.00 2025-02-19
Aaron
AR005Z8F-100mg
Benzenamine,4-(4-methyl-4H-1,2,4-triazol-3-yl)-
690632-18-9 95%
100mg
$102.00 2025-03-20
Aaron
AR005Z8F-250mg
Benzenamine,4-(4-methyl-4H-1,2,4-triazol-3-yl)-
690632-18-9 95%
250mg
$119.00 2025-01-23
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:690632-18-9)4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
A1089683
Purezza:99%
Quantità:10g
Prezzo ($):1036.0